

A Comparative Spectroscopic Guide to 3-**Iodo-2-methoxypyridine** and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-2-methoxypyridine**

Cat. No.: **B040976**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of **3-*iodo-2-methoxypyridine*** and its halogenated and non-halogenated analogues. The data presented herein, supported by experimental protocols, offers a valuable resource for the characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-*iodo-2-methoxypyridine*** and its derivatives. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the pyridine ring.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	δ H-4 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ OCH ₃ (ppm)	J (Hz)
3-Iodo-2-methoxypyridine	6.65 (dd)	8.03 (dd)	8.13 (dd)	4.00 (s)	$J_{4,5} = 7.61$, $J_{5,6} = 4.88$, $J_{4,6} = 1.76$ [1]
3-Bromo-2-methoxypyridine	~6.8 (m)	~7.6 (m)	~8.1 (m)	~3.9 (s)	Not specified
3-Chloro-2-methoxypyridine	~6.8 (m)	~7.6 (m)	~8.1 (m)	~3.9 (s)	Not specified
2-Methoxypyridine	6.82 (ddd)	7.52 (ddd)	8.16 (ddd)	3.92 (s)	$J_{4,5} = 7.3$, $J_{5,6} = 4.9$, $J_{4,6} = 1.0$, $J_{3,4} = 8.3$, $J_{3,5} = 2.4$, $J_{3,6} = 0.9$ [2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ OCH ₃ (ppm)
3-Iodo-2-methoxypyridine	~160	~85	~115	~145	~148	~54
2-Methoxypyridine	164.2	111.1	138.4	116.6	146.9	53.2

Note: ¹³C NMR data for **3-iodo-2-methoxypyridine** is predicted based on known substituent effects and data for analogous compounds, as experimental data is not readily available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
3-Iodo-2-methoxypyridine	~3000-2850 (C-H stretch), ~1600-1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), Below 600 (C-I stretch)
2-Methoxypyridine	2979, 1596, 1481, 1434, 1293, 1151, 1032, 777

Note: IR data for **3-iodo-2-methoxypyridine** is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Iodo-2-methoxypyridine	235	220 ([M-CH ₃] ⁺), 206 ([M-CHO] ⁺), 108 ([M-I] ⁺), 78 ([C ₅ H ₄ N] ⁺)
2-Methoxypyridine	109	94 ([M-CH ₃] ⁺), 79 ([M-CH ₂ O] ⁺), 78 ([C ₅ H ₄ N] ⁺)

Note: Mass spectrometry data for **3-iodo-2-methoxypyridine** is predicted based on common fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-iodo-2-methoxypyridine** and its derivatives.

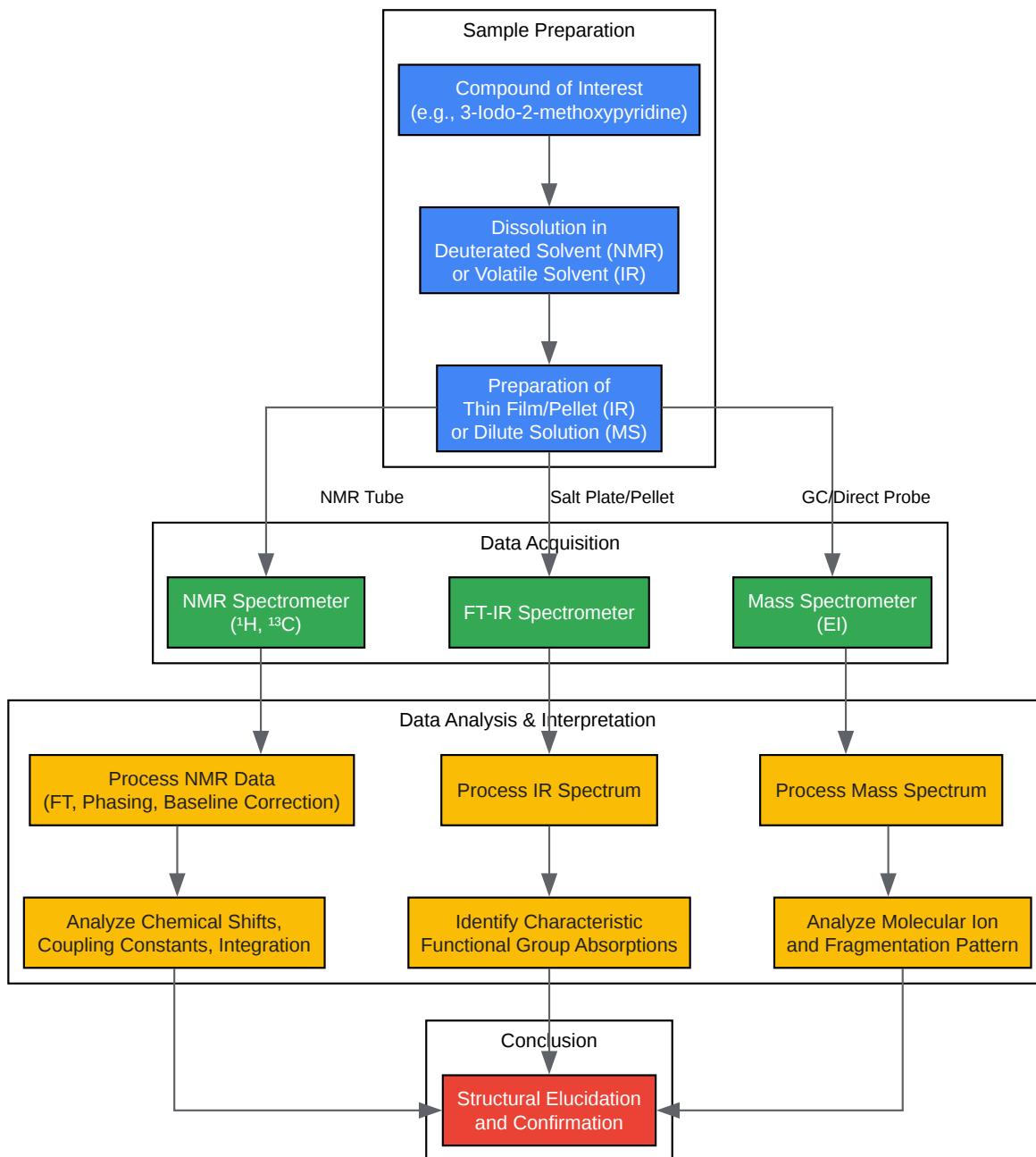
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Sample Preparation (Solid): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like **3-iodo-2-methoxypyridine**, gas chromatography (GC-MS) or a direct insertion probe can be used.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodo-2-methoxypyridine | 112197-15-6 [chemicalbook.com]
- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 3-Iodo-2-methoxypyridine and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040976#spectroscopic-analysis-of-3-iodo-2-methoxypyridine-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com